1-[(4-Aminophenyl)carbonyl]piperidin-4-ol chemical structure
1-[(4-Aminophenyl)carbonyl]piperidin-4-ol chemical structure
An In-Depth Technical Guide to 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol: Synthesis, Characterization, and Therapeutic Potential
Executive Summary
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals due to its favorable pharmacokinetic properties.[1] This guide focuses on the specific scaffold, 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol, a molecule that combines three critical pharmacophoric elements: a 4-substituted piperidinol, a stable amide linker, and a versatile 4-aminophenyl group. While this exact compound is not extensively characterized in public literature, its structural motifs are present in numerous high-profile therapeutic agents, from CCR5 antagonists to novel metabolic disease modulators.[2][3] This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this valuable building block. We will detail its core chemical structure, propose a robust and logical synthesis protocol, outline methods for its analytical characterization, and explore its significant potential in various therapeutic areas based on the established activities of closely related analogs.
Core Chemical Structure and Properties
1-[(4-Aminophenyl)carbonyl]piperidin-4-ol is a bifunctional molecule designed for versatility in drug discovery. Its structure consists of a piperidin-4-ol ring where the nitrogen atom is acylated with a 4-aminobenzoyl group. This arrangement provides a rigid, three-dimensional scaffold while presenting a primary aromatic amine for further derivatization or as a key hydrogen-bonding feature for target engagement.
Caption: Chemical structure and key functional components.
Physicochemical Data Summary
The following table summarizes the essential physicochemical properties of the title compound. These values are critical for predicting its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 139034960-29-8 | N/A (PubChem CID) |
| Molecular Formula | C₁₂H₁₆N₂O₂ | Calculated |
| Molecular Weight | 220.27 g/mol | Calculated |
| Predicted pKa | 14.83 (alcohol), 4.75 (amine) | N/A (Chemically Estimated) |
| Predicted LogP | 0.8 - 1.2 | N/A (Chemically Estimated) |
| Appearance | Off-white to pale yellow solid | Predicted |
| Solubility | Soluble in Methanol, Chloroform; Sparingly soluble in water | By analogy[4] |
Proposed Synthesis and Mechanistic Rationale
Causality of Experimental Design: The primary amine of 4-aminobenzoic acid is nucleophilic and would interfere with the desired acylation at the piperidine nitrogen. Therefore, a protecting group strategy is essential. The nitro group (-NO₂) is an ideal choice as it is a strong electron-withdrawing group, rendering the amine non-nucleophilic. It is also readily converted back to an amine via standard reduction conditions that are compatible with the rest of the molecule.
Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 1-[(4-Nitrophenyl)carbonyl]piperidin-4-ol
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Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add piperidin-4-ol (1.0 eq) and dichloromethane (DCM, 10 mL/mmol).
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Base Addition: Cool the flask to 0 °C in an ice bath. Add triethylamine (TEA, 1.5 eq) to the solution.
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Acylation: Dissolve 4-nitrobenzoyl chloride (1.05 eq) in DCM (5 mL/mmol) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (Silica gel, Ethyl Acetate/Hexane gradient) to yield the pure nitro-intermediate.
Step 2: Synthesis of 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol
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Catalyst Setup: In a hydrogenation vessel, suspend Palladium on carbon (10% Pd/C, 0.05 eq by weight) in Methanol (MeOH, 15 mL/mmol).
-
Substrate Addition: Add the 1-[(4-Nitrophenyl)carbonyl]piperidin-4-ol (1.0 eq) from Step 1 to the vessel.
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Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas (3 cycles). Pressurize the vessel with hydrogen (50 psi or balloon pressure) and stir vigorously at room temperature for 8-12 hours.
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Filtration: Upon reaction completion (monitored by TLC or LC-MS), carefully vent the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with additional MeOH.
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Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol. Further purification by recrystallization may be performed if necessary.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
Protocol: HPLC Method for Purity Assessment
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for assessing the purity of small molecules.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of the amine. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient ensures elution of starting materials, intermediates, and the final product. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | The aromatic rings provide strong UV absorbance at these wavelengths. |
| Injection Vol. | 10 µL | Standard injection volume. |
This method allows for the detection of the starting materials and the final product, enabling accurate purity determination (typically >95% for research use).[5]
Biological Significance and Therapeutic Potential
The 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol scaffold is a privileged structure in drug discovery. Its constituent parts are found in compounds targeting a wide range of diseases.
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Metabolic Diseases: A structurally similar scaffold, 1-(4-aminophenylacetyl)piperidine, was recently identified as a potent and selective partial agonist of the Farnesoid X receptor (FXR).[2] This suggests that derivatives of our title compound could be explored for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) by modulating FXR activity.[2]
-
HIV and Inflammatory Diseases: The 4-aminopiperidine motif is a key building block for CCR5 antagonists, which are used as HIV-1 entry inhibitors.[3][6] The aminophenyl group can mimic interactions critical for blocking the receptor, making this scaffold a promising starting point for novel anti-HIV or anti-inflammatory agents.
-
Oncology: The piperidine core is a frequent component of anticancer agents, acting against various malignancies including breast, prostate, and lung cancer.[7] The mechanism often involves the modulation of critical signaling pathways like STAT-3, NF-κB, and PI3K/Akt.[7]
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Analgesia: 4-Anilidopiperidines are the foundational structure for highly potent opioid analgesics like fentanyl and remifentanil.[8] While our compound is structurally distinct, it serves as a valuable intermediate that could be elaborated into novel classes of analgesics with potentially improved side-effect profiles.[8][9]
Caption: Potential applications based on scaffold analysis.
Conclusion and Future Directions
1-[(4-Aminophenyl)carbonyl]piperidin-4-ol represents a highly valuable, yet under-explored, chemical scaffold. Its logical and scalable synthesis makes it an accessible building block for research and development. The proven success of its core motifs in clinically relevant drugs underscores its immense potential. Future efforts should focus on the synthesis of a diverse library of analogs by functionalizing the 4-amino group and the 4-hydroxyl position. Screening these libraries against targets implicated in metabolic disease, virology, and oncology could lead to the discovery of novel and potent therapeutic candidates.
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